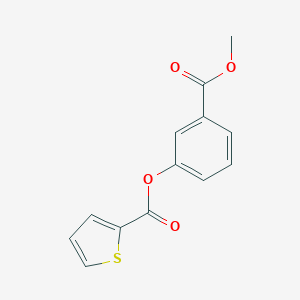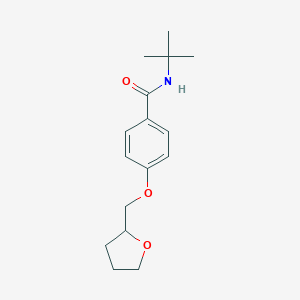![molecular formula C17H17ClN2O3 B250493 N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide, commonly known as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood.
Mécanisme D'action
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which is primarily found in the central nervous system. The N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor plays a crucial role in regulating various physiological processes, including pain perception, appetite, and mood. ACPA binds to the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects
ACPA has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential treatment for chronic pain and inflammation. ACPA has also been shown to have neuroprotective properties, making it a potential treatment for various neurological disorders. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
ACPA has several advantages for lab experiments. It is a selective agonist of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor, which allows for the precise modulation of physiological processes. ACPA is also highly potent, allowing for the use of lower concentrations in experiments. However, ACPA has several limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, ACPA has a short half-life, which can make it difficult to maintain a consistent concentration over time.
Orientations Futures
There are several future directions for the study of ACPA. One potential direction is the development of novel ACPA analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another potential direction is the study of ACPA in combination with other drugs for the treatment of various neurological disorders and cancer. Additionally, the study of the N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide receptor and its downstream signaling pathways may lead to the development of novel therapeutic targets for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ACPA involves the reaction between 4-chloro-3-methylphenol and 3-aminobenzoic acid to form 4-chloro-3-methylphenyl 3-aminobenzoate. This intermediate is then reacted with acetic anhydride to form N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide. The synthesis of ACPA has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
ACPA has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. ACPA has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, ACPA has been shown to have potential as an anti-cancer agent.
Propriétés
Formule moléculaire |
C17H17ClN2O3 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-8-15(6-7-16(11)18)23-10-17(22)20-14-5-3-4-13(9-14)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Clé InChI |
IHIKOSJBAKLQDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B250410.png)

![3-[(4-Isopropylbenzoyl)amino]benzamide](/img/structure/B250413.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250417.png)

![Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate](/img/structure/B250422.png)
![Methyl 3-[(4-fluoroanilino)carbonyl]benzoate](/img/structure/B250425.png)
![Methyl 3-[(2-methoxyanilino)carbonyl]benzoate](/img/structure/B250426.png)
![Methyl 3-{[2-(allyloxy)anilino]carbonyl}benzoate](/img/structure/B250429.png)
![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)